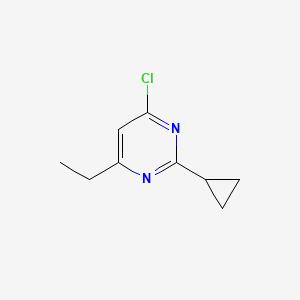

4-Chloro-2-cyclopropyl-6-ethylpyrimidine

Descripción

Overview of Pyrimidine Chemistry and Significance

Pyrimidine constitutes one of the most fundamentally important heterocyclic aromatic compounds in both natural and synthetic chemistry, characterized by its six-membered ring structure containing two nitrogen atoms positioned at the 1 and 3 locations. The compound belongs to the diazine family of heterocycles and exhibits remarkable electron-rich aromatic properties that make it an essential building block in numerous biological and pharmaceutical applications. The structural framework of pyrimidine provides the foundation for critical biomolecules including the nucleotide bases cytosine, thymine, and uracil, which serve as fundamental components of deoxyribonucleic acid and ribonucleic acid.

The significance of pyrimidine chemistry extends far beyond its role in nucleic acid structure, encompassing a vast array of pharmacological activities that have positioned pyrimidine derivatives among the most active classes of compounds in medicinal chemistry. Research has demonstrated that pyrimidine-containing compounds exhibit significant in vitro activity against unrelated deoxyribonucleic acid and ribonucleic acid systems, along with antiviral properties against polioherpes viruses, diuretic effects, antitumor activity, anti-human immunodeficiency virus properties, and cardiovascular applications. The versatility of the pyrimidine scaffold has been further enhanced through structural modifications at various positions of the ring system, allowing for the development of compounds with diverse biological activities including antibacterial, antifungal, antileishmanial, anti-inflammatory, analgesic, antihypertensive, antipyretic, antiviral, antidiabetic, antiallergic, anticonvulsant, antioxidant, and antihistaminic properties.

The structural characteristics of pyrimidine that contribute to its widespread utility include its ability to form effective hydrogen bonds and its capacity to function as a bioisostere for phenyl and other aromatic π systems. These properties often result in improved pharmacokinetic and pharmacodynamic characteristics when pyrimidine scaffolds are incorporated into drug candidates. The chemical space portfolio of drugs utilizing this privileged scaffold has expanded rapidly across a broad spectrum of biological targets with varying therapeutic requirements, demonstrating the continued relevance and importance of pyrimidine chemistry in contemporary pharmaceutical research.

Historical Context and Development of Substituted Pyrimidines

The historical development of pyrimidine chemistry traces back to the early nineteenth century, with the first pyrimidine derivative, alloxan, being isolated in 1818 when Brugnatelli produced 5,5-dihydroxypyrimidine-2,4,6-trione through the oxidation of uric acid with nitric acid. This initial discovery marked the beginning of systematic investigations into pyrimidine chemistry, although the parent compound itself was not synthesized until much later. The first laboratory synthesis of a pyrimidine was achieved in 1879 when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride.

The systematic study of pyrimidines commenced in 1884 with the work of Pinner, who synthesized derivatives through the condensation of ethyl acetoacetate with amidines. Pinner was also responsible for proposing the name "pyrimidin" in 1885, establishing the nomenclatural foundation for this important class of compounds. The preparation of the parent pyrimidine compound was finally accomplished by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

A particularly significant period in pyrimidine development occurred in the late 1940s within G.H. Hitchings' research group, where numerous pyrimidine and purine analogs were synthesized as potential nucleic acid antagonists. Several key observations during this research led to important therapeutic breakthroughs, including the recognition that 2,4-diamino-5-substituted pyrimidines interfered with folic acid utilization rather than functioning as thymine antagonists as initially expected. This work demonstrated that substantial selectivity could be achieved through appropriate substitution patterns, leading to the development of non-toxic diaminopyrimidines with preferential antimicrobial activity.

The identification of dihydrofolate reductase as the specific target for various pyrimidine derivatives in 1958 and 1965 marked another crucial milestone in understanding the mechanism of action of these compounds. This discovery, combined with the recognition of enzyme diversity across different species, provided the scientific foundation for the development of highly successful therapeutic agents including pyrimethamine as an antimalarial and trimethoprim as an antibacterial agent. The pronounced synergism observed between certain diaminopyrimidines and sulfonamides against Plasmodium species was subsequently applied in the development of trimethoprim, leading to its combination with sulfamethoxazole, which proved to be one of the most successful antimicrobial agents ever developed.

Nomenclature and Classification of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

The systematic nomenclature of this compound follows the established International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds, with the compound bearing the Chemical Abstracts Service registry number 1155151-80-6. The nomenclature clearly indicates the positions and nature of the three substituents attached to the pyrimidine ring system: a chloro group at position 4, a cyclopropyl group at position 2, and an ethyl group at position 6. This systematic naming approach provides unambiguous identification of the compound's structure and distinguishes it from other isomeric forms that might possess the same substituents in different positions.

The molecular formula C₉H₁₁ClN₂ reflects the complete atomic composition of the compound, indicating the presence of nine carbon atoms, eleven hydrogen atoms, one chlorine atom, and two nitrogen atoms characteristic of the pyrimidine core structure. The compound's molecular weight of 182.65 grams per mole places it within the range typical for small molecule pharmaceutical intermediates and research compounds. The International Chemical Identifier code 1S/C9H11ClN2/c1-2-7-5-8(10)12-9(11-7)6-3-4-6/h5-6H,2-4H2,1H3 provides a standardized representation of the compound's connectivity and stereochemistry.

The Simplified Molecular Input Line Entry System notation CCC1=CC(=NC(=N1)C2CC2)Cl offers a concise textual representation of the molecular structure that can be readily interpreted by chemical software systems. Additional molecular descriptors include a topological polar surface area of 25.78 Ångströms squared, a logarithmic partition coefficient value of 2.5698, two hydrogen bond acceptors, zero hydrogen bond donors, and two rotatable bonds. These computational chemistry parameters provide valuable insights into the compound's likely physicochemical behavior and potential bioavailability characteristics.

Table 1: Molecular Descriptors of this compound

Position of this compound in Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, this compound occupies a distinctive position as a representative member of the substituted pyrimidine class, which has demonstrated remarkable versatility in pharmaceutical and materials science applications. The compound exemplifies the strategic approach of scaffold modification in heterocyclic chemistry, where the fundamental pyrimidine core is systematically modified through the introduction of specific substituents to achieve desired chemical and biological properties. This approach has proven highly successful in the development of compounds with enhanced selectivity, potency, and improved pharmacokinetic profiles compared to unsubstituted heterocyclic systems.

The positioning of substituents in this compound reflects important structure-activity relationship principles that have been established through extensive research in pyrimidine chemistry. Studies have consistently demonstrated that the position of substituents in the pyrimidine nucleus significantly influences biological activities, with modifications at the 2, 4, and 6 positions offering particularly valuable opportunities for fine-tuning molecular properties. The specific combination of a chloro group at position 4, a cyclopropyl group at position 2, and an ethyl group at position 6 represents a deliberate design strategy aimed at optimizing the compound's interaction with biological targets while maintaining favorable physicochemical characteristics.

The cyclopropyl substituent at position 2 introduces unique steric and electronic characteristics that distinguish this compound from other pyrimidine derivatives. Cyclopropyl groups are known to confer increased metabolic stability and can enhance binding affinity to certain biological targets through their constrained geometry and distinctive electronic properties. The combination of this cyclopropyl group with the chloro substituent at position 4 creates a specific electronic environment that may be particularly suitable for certain applications in medicinal chemistry or materials science.

The ethyl group at position 6 provides additional hydrophobic character to the molecule while maintaining relatively modest steric bulk. This substitution pattern contributes to the compound's overall lipophilicity, as reflected in its calculated logarithmic partition coefficient value of 2.5698, positioning it within the range typically associated with good membrane permeability and bioavailability. The strategic placement of these three distinct substituents on the pyrimidine ring system demonstrates the sophisticated approach to molecular design that characterizes contemporary heterocyclic chemistry.

Table 2: Structural Comparison of Related Pyrimidine Derivatives

The position of this compound within heterocyclic chemistry also reflects the continuing evolution of synthetic methodologies for accessing complex substituted pyrimidines. Modern synthetic approaches to such compounds often employ multicomponent reactions, cross-coupling strategies, and advanced condensation techniques that allow for the efficient construction of heavily substituted pyrimidine rings. The successful synthesis and characterization of this compound demonstrates the maturity of contemporary heterocyclic synthetic chemistry and its capacity to produce structurally diverse molecules with precise substitution patterns for specialized applications in research and development.

Structure

2D Structure

Propiedades

IUPAC Name |

4-chloro-2-cyclopropyl-6-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c1-2-7-5-8(10)12-9(11-7)6-3-4-6/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJFRGLAFWRANJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Overview

4-Chloro-2-cyclopropyl-6-ethylpyrimidine is a halogenated pyrimidine derivative with a chloro group at the 4 position, a cyclopropyl group at the 2 position, and an ethyl group at the 6 position. Pyrimidines, which are aromatic heterocyclic compounds, are widely used in medicinal chemistry, agrochemicals, and materials science. This compound serves as an intermediate in synthesizing biologically active molecules, particularly in drug discovery for kinase inhibition or antimicrobial activity. The cyclopropyl group's steric and electronic effects may enhance metabolic stability compared to linear alkyl substituents.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves cyclizing appropriate precursors under controlled conditions. A common method is reacting 4,6-dichloropyrimidine with cyclopropylamine and ethylamine, usually in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures.

To optimize the synthesis for improved yield and purity, researchers should focus on temperature control, catalyst selection, and reaction time. Cyclopropane ring formation may require palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen). Purification can be achieved using column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol. The reaction's progress can be monitored via thin-layer chromatography (TLC), and purity can be confirmed via HPLC ( > 98% by area normalization).

Industrial Production Methods

Industrial production likely uses similar synthetic routes optimized for large-scale production. This includes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize process efficiency.

Synthesis of Pyrimidinyl trans-Cyclopropane Carboxylic Acid

The synthesis of a pyrimidinyl trans-cyclopropane carboxylic acid can be achieved in 3 steps with a 58% yield from 2-chloro-4-methylpyrimidine. A novel cyclopropanation of 4-methyl-2-vinylpyrimidine was developed through reaction with the nitrogen ylide derived from t-butyl bromoacetate and DABCO, following the observation of a palladium-catalyzed conjugate addition of potassium vinyltrifluoroborate.

Scheme 1 shows the original discovery route where 2-chloro-4-methylpyrimidine was converted to the 2-vinyl derivative, followed by treatment with ethyl diazoacetate to give cyclopropane ester in 28% yield after chromatography. After ester hydrolysis, the racemic carboxylic acid was converted to diastereomeric acyl oxazolidinones, which were separated by chromatography.

Several alternative methods for the cyclopropanation of vinylpyrimidines were considered, including the use of sulfur ylides ( generated from a sulfonium salt ) or the pyrimidine-substituted phosphonate.

Preparation of 2-Chloro-4,6-Dimethoxypyrimidine

The preparation of 2-chloro-4,6-dimethoxypyrimidine involves three steps: a salifying reaction, a cyanamide reaction, and a condensation reaction. The salifying reaction uses a composite solvent to obtain dimethyl propylene diimine dihydrochloride. The cyanamide reaction generates 3-amino-3-methoxy-N-cyano-2-propane imine. The condensation reaction is carried out under the action of a catalyst to obtain 2-chloro-4,6-dimethoxy pyrimidine white crystals.

- A. Salt Forming Reaction: Add 10-13 wt% of malononitrile, 11.5-15.5 wt% of methanol, and 72-77 wt% of composite solvent into a pressure kettle, stir, and introduce anhydrous hydrogen chloride under 0-20 atm. React the mixture at -25-120 ℃ until the hydrochloric acid reaches about 17%, filter the product, wash the solid with the composite solvent, and dry at room temperature to obtain dimethyl propyleneimine dihydrochloride.

- B. Cyanamide Reaction: Under the condition of 0-100 ℃, add 9-13% of potassium hydroxide into 87-91% of water in a reaction kettle to form an aqueous solution, and add 1,3-propanediimine methyl ester dihydrochloride obtained through salt forming reaction. Add about 18.5 percent of 50 percent \$$H_2NCN\$$ solution into the reaction solution, and preserve the heat for 1-10 hours at room temperature to generate 3-amino-3-methoxy-N-cyano-2-propylene imine, washing with water and drying.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-2-cyclopropyl-6-ethylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 4 can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly employed.

Major Products:

- Substituted pyrimidines

- N-oxides

- Dihydropyrimidines

- Biaryl derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Chloro-2-cyclopropyl-6-ethylpyrimidine serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its derivatives are explored for potential therapeutic properties including:

- Antiviral Activity: Compounds derived from this structure have shown promise in inhibiting viral replication.

- Antibacterial Properties: In vitro studies indicate significant effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

- Anticancer Activity: Research has demonstrated that this compound can induce apoptosis in cancer cells, particularly in acute leukemia models.

Biological Research

The compound is utilized in studies focusing on:

- Enzyme Inhibition: It acts as an inhibitor for specific enzymes involved in nucleotide metabolism, thus affecting DNA synthesis.

- Receptor Modulation: The interaction with cellular receptors can alter signaling pathways critical for cell proliferation and survival.

Materials Science

In materials science, this compound is employed in the development of novel materials with specific electronic and optical properties. Its unique chemical structure allows for modifications that enhance material performance in various applications.

Acute Leukemia Treatment

A notable study indicated that this compound could induce apoptosis at low concentrations (44 nM) in acute leukemia cells. This suggests a strong potential for therapeutic use in treating leukemia.

Antimicrobial Activity

In another study, the compound exhibited broad-spectrum antimicrobial activity against various bacterial strains. The mechanism likely involves interference with bacterial DNA synthesis or cell wall formation, making it a candidate for developing treatments against antibiotic-resistant infections.

Data Summary Table

| Application Area | Specific Use Cases | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Antiviral, Antibacterial, Anticancer | Induces apoptosis; effective against bacteria |

| Biological Research | Enzyme inhibitors; receptor modulators | Alters key signaling pathways |

| Materials Science | Development of novel materials | Enhanced electronic and optical properties |

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting key enzymes or receptors involved in disease pathways. For example, it may inhibit DNA synthesis by targeting specific enzymes involved in nucleotide metabolism. The molecular targets and pathways vary depending on the specific derivative and its intended use .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Pyrimidine Derivatives

The following table summarizes critical structural and functional differences between 4-Chloro-2-cyclopropyl-6-ethylpyrimidine and analogous compounds:

Substituent Effects on Reactivity and Bioactivity

- Methyl: Simplifies synthesis but offers less metabolic resistance compared to cyclopropyl . Phenyl: Enhances π-π interactions in material science but may reduce bioavailability in vivo .

Position 6 Substituents :

Position 4 Chlorine :

Research Findings

- Synthetic Accessibility :

- Biological Activity :

- Cyclopropyl-containing pyrimidines demonstrate superior kinase inhibitory activity compared to methyl analogs in preclinical studies, likely due to reduced enzymatic degradation .

Actividad Biológica

Overview

4-Chloro-2-cyclopropyl-6-ethylpyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structural features, including a chlorine atom at position 4, a cyclopropyl group at position 2, and an ethyl group at position 6. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It is believed to act as an enzyme inhibitor, particularly in pathways related to DNA synthesis and cell cycle regulation. The presence of the chlorine atom enhances its reactivity, enabling it to participate in alkylation processes that lead to DNA damage and subsequent apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies demonstrate that this compound can inhibit cell growth at low micromolar concentrations, suggesting its potential as an anticancer agent. For instance, a study reported that derivatives similar to this compound showed effective inhibition of HeLa cells at concentrations around 10 µM .

Antimicrobial Effects

In addition to its anticancer properties, this pyrimidine derivative has been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains, although detailed mechanisms and efficacy data are still under exploration .

Case Study 1: Antiproliferative Activity

A comparative study on substituted pyrimidines highlighted the significant antiproliferative effects of compounds structurally related to this compound. Specifically, one derivative demonstrated an IC50 value of approximately 4.24 µM against tumor cells, indicating a strong potential for further development in cancer therapeutics .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications in the substituents of pyrimidine derivatives can markedly influence their biological activity. The presence of halogen atoms, particularly chlorine, was found to enhance the antiproliferative effects by facilitating DNA alkylation processes, leading to increased cytotoxicity against cancer cells .

Data Table: Biological Activity Summary

| Activity | Concentration (µM) | Cell Line/Target | Effect |

|---|---|---|---|

| Antiproliferative | 4.24 | HeLa | Significant inhibition of cell growth |

| Antimicrobial | TBD | Various strains | Inhibitory effects observed |

Q & A

Q. How can researchers optimize the synthesis of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine to improve yield and purity?

- Methodological Answer: Synthesis optimization should focus on temperature control, catalyst selection, and reaction time. For example, cyclopropane ring formation may require palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen) . Purity can be enhanced using column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC (>98% by area normalization) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer: Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Avoid skin contact due to potential toxicity; use double-layered nitrile gloves. For waste disposal, segregate halogenated organic waste and collaborate with certified hazardous waste management services . Contradictions in safety guidelines (e.g., glove materials) should be resolved by cross-referencing SDS from multiple suppliers.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR: Use - and -NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.96–0.94 ppm and ethyl groups at δ 1.2–1.4 ppm) .

- Mass Spectrometry: High-resolution ESI-MS can verify molecular weight (calc. for : 197.07 g/mol) .

- IR: Identify key functional groups (e.g., C-Cl stretch at ~750 cm) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model reaction pathways. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites susceptible to nucleophilic attack (e.g., C4 chlorine substitution). Validate predictions with experimental kinetics using HPLC to track intermediate formation .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer: Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, cyclopropyl protons may exhibit complex splitting due to ring strain; variable-temperature NMR can clarify dynamic effects. Cross-check with X-ray crystallography if single crystals are obtainable (e.g., data from analogous pyrimidines in Acta Crystallographica Section E) .

Q. How does structural modification at the C2-cyclopropyl group affect biological activity?

- Methodological Answer: Synthesize analogs with bulkier substituents (e.g., cyclobutyl) and compare bioactivity via enzyme inhibition assays. Use molecular docking (e.g., AutoDock Vina) to simulate binding to target proteins (e.g., kinases). Correlate steric/electronic parameters (Hammett constants) with IC values to establish structure-activity relationships .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

- Methodological Answer: Variations may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphs. Reproduce synthesis using rigorously dried solvents and compare with literature protocols. Purity assessment via elemental analysis (<0.3% deviation for C/H/N) is critical .

Experimental Design Considerations

Q. What controls are essential in stability studies under varying pH conditions?

- Methodological Answer: Include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.